[(2R)-3-hexadecanoyloxy-2-[(Z)-hexadec-9-enoyl]oxypropyl] (9Z,12Z)-octadeca-9,12-dienoate
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Overview
Description
[(2R)-3-hexadecanoyloxy-2-[(Z)-hexadec-9-enoyl]oxypropyl] (9Z,12Z)-octadeca-9,12-dienoate is a triglyceride, a type of lipid molecule composed of glycerol and three fatty acids. This specific triglyceride contains palmitic acid (16:0), palmitoleic acid (16:1(9Z)), and linoleic acid (18:2(9Z,12Z)) in its structure. Triglycerides are essential components of human metabolism and are found in various biological systems, including blood and tissues .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2R)-3-hexadecanoyloxy-2-[(Z)-hexadec-9-enoyl]oxypropyl] (9Z,12Z)-octadeca-9,12-dienoate typically involves the esterification of glycerol with the respective fatty acids. The reaction is catalyzed by enzymes such as lipases or chemical catalysts like sulfuric acid. The process involves heating the reactants under controlled conditions to facilitate the formation of ester bonds.
Industrial Production Methods
Industrial production of triglycerides often employs enzymatic methods due to their specificity and efficiency. The use of immobilized lipases in bioreactors allows for continuous production and easy separation of the product. Additionally, high-pressure and high-temperature conditions are used to enhance reaction rates and yields.
Chemical Reactions Analysis
Types of Reactions
[(2R)-3-hexadecanoyloxy-2-[(Z)-hexadec-9-enoyl]oxypropyl] (9Z,12Z)-octadeca-9,12-dienoate undergoes various chemical reactions, including:
Oxidation: The double bonds in the fatty acids can be oxidized to form hydroperoxides and other oxidation products.
Hydrolysis: The ester bonds can be hydrolyzed to release free fatty acids and glycerol.
Transesterification: The fatty acids can be exchanged with other fatty acids in the presence of catalysts.
Common Reagents and Conditions
Oxidation: Oxygen or ozone in the presence of catalysts like cobalt or manganese salts.
Hydrolysis: Water or aqueous solutions of acids or bases.
Transesterification: Alcohols (e.g., methanol) and catalysts like sodium methoxide.
Major Products Formed
Oxidation: Hydroperoxides, aldehydes, and ketones.
Hydrolysis: Free fatty acids and glycerol.
Transesterification: Methyl esters of fatty acids and glycerol.
Scientific Research Applications
[(2R)-3-hexadecanoyloxy-2-[(Z)-hexadec-9-enoyl]oxypropyl] (9Z,12Z)-octadeca-9,12-dienoate has several scientific research applications:
Chemistry: Used as a model compound to study lipid oxidation and hydrolysis mechanisms.
Biology: Investigated for its role in cellular metabolism and energy storage.
Medicine: Studied for its impact on cardiovascular health and its potential as a biomarker for metabolic disorders.
Industry: Utilized in the formulation of cosmetics, food products, and biofuels.
Mechanism of Action
The mechanism of action of [(2R)-3-hexadecanoyloxy-2-[(Z)-hexadec-9-enoyl]oxypropyl] (9Z,12Z)-octadeca-9,12-dienoate involves its hydro
Properties
Molecular Formula |
C53H96O6 |
---|---|
Molecular Weight |
829.3 g/mol |
IUPAC Name |
[(2R)-3-hexadecanoyloxy-2-[(Z)-hexadec-9-enoyl]oxypropyl] (9Z,12Z)-octadeca-9,12-dienoate |
InChI |
InChI=1S/C53H96O6/c1-4-7-10-13-16-19-22-25-26-29-31-34-37-40-43-46-52(55)58-49-50(59-53(56)47-44-41-38-35-32-28-24-21-18-15-12-9-6-3)48-57-51(54)45-42-39-36-33-30-27-23-20-17-14-11-8-5-2/h16,19,21,24-26,50H,4-15,17-18,20,22-23,27-49H2,1-3H3/b19-16-,24-21-,26-25-/t50-/m1/s1 |
InChI Key |
HDFLQJUGWGNORO-BJPYDGQASA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OC[C@H](COC(=O)CCCCCCC/C=C\C/C=C\CCCCC)OC(=O)CCCCCCC/C=C\CCCCCC |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCC=CCCCCC)OC(=O)CCCCCCCC=CCCCCCC |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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